molecular formula C13H12N2Na2O14S2 B13720154 Deuterated Crosslinker BS2G-d4

Deuterated Crosslinker BS2G-d4

Cat. No.: B13720154
M. Wt: 534.4 g/mol
InChI Key: JINCQYPCQMBZSX-SNSYAXNKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deuterated Crosslinker BS2G-d4 involves the incorporation of deuterium atoms into the chemical structure of the crosslinker. The compound is synthesized by reacting deuterated succinic anhydride with sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a suitable base . The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored under dry conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Deuterated Crosslinker BS2G-d4 primarily undergoes amine-reactive crosslinking reactions. It contains sulfo-NHS ester groups that react efficiently with primary amines (—NH2) at pH 7-9 to form stable amide bonds . This reaction is non-cleavable, meaning the formed crosslinks are stable and irreversible.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, typically found in the side chains of lysine residues and the N-terminus of polypeptides . The reaction conditions usually involve an aqueous buffer solution with a pH range of 7-9 to facilitate the formation of amide bonds.

Major Products Formed

The major products formed from the reactions of this compound are crosslinked peptides and proteins. These crosslinked products are used in mass spectrometry to identify protein-protein interactions and to study the spatial relationships within protein structures .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

534.4 g/mol

IUPAC Name

disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;;

InChI Key

JINCQYPCQMBZSX-SNSYAXNKSA-L

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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